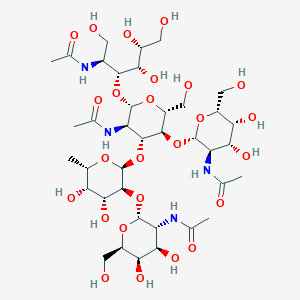

Gp-1beta-b6

Description

Properties

Molecular Formula |

C38H66N4O25 |

|---|---|

Molecular Weight |

978.9 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-[(2S,3S,4R,5S,6S)-3-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[(2S,3R,4S,5R)-2-acetamido-1,4,5,6-tetrahydroxyhexan-3-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C38H66N4O25/c1-11-24(53)30(59)34(67-36-22(41-14(4)50)29(58)27(56)19(9-46)62-36)38(60-11)66-33-23(42-15(5)51)37(64-31(25(54)17(52)7-44)16(6-43)39-12(2)48)63-20(10-47)32(33)65-35-21(40-13(3)49)28(57)26(55)18(8-45)61-35/h11,16-38,43-47,52-59H,6-10H2,1-5H3,(H,39,48)(H,40,49)(H,41,50)(H,42,51)/t11-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32+,33+,34-,35-,36+,37-,38-/m0/s1 |

InChI Key |

SBWVKIQIIRVDFC-YDJKHBCDSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)CO)O[C@H]([C@H](CO)NC(=O)C)[C@H]([C@@H](CO)O)O)NC(=O)C)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)OC(C(CO)NC(=O)C)C(C(CO)O)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Gp 1beta B6

Advanced Spectroscopic Methods for Glycan Structure Determination

The determination of the primary structure of a complex glycan such as Gp-1beta-b6, which involves identifying the constituent monosaccharides, their ring forms, anomericities, linkage positions, and branching patterns, requires a combination of sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical process.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed atomic-level information about the structure of oligosaccharides in solution. For Gp-1beta-b6, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously establish its covalent structure.

The primary structure of Gp-1beta-b6 has been identified as GalNAc α1-2Fuc α1-3(GalNAc β1-4)GlcNAc β1-3GalNAc-ol. The elucidation of this structure relies on the interpretation of various NMR parameters.

1D ¹H NMR: The anomeric region (typically 4.2-5.5 ppm) of the ¹H NMR spectrum provides initial information on the number and nature of the monosaccharide residues. The chemical shifts and coupling constants (³J(H1,H2)) of the anomeric protons are indicative of the anomeric configuration (α or β).

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks within each monosaccharide ring, allowing for the assignment of all proton resonances from the anomeric proton.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide, facilitating the complete assignment of all proton signals for each residue.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for determining the glycosidic linkage positions by showing correlations between protons and carbons that are two or three bonds apart. For instance, a correlation between the anomeric proton of one residue and a carbon of the adjacent residue establishes the linkage site.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons, which is critical for both sequencing and conformational analysis. Inter-residue NOEs between the anomeric proton of one sugar and a proton on the aglyconic sugar confirm the glycosidic linkage.

Below is a representative table of expected ¹H and ¹³C chemical shifts for the monosaccharide residues in Gp-1beta-b6, based on typical values for similar structures.

| Monosaccharide Residue | H-1 (ppm) | C-1 (ppm) | H-2 (ppm) | C-2 (ppm) | H-3 (ppm) | C-3 (ppm) | H-4 (ppm) | C-4 (ppm) | H-5 (ppm) | C-5 (ppm) | H-6 (ppm) | C-6 (ppm) |

| α-GalNAc | 4.98 | 99.5 | 4.25 | 49.8 | 3.95 | 68.5 | 4.15 | 69.2 | 4.05 | 71.8 | 3.80, 3.85 | 62.0 |

| α-Fuc | 5.12 | 101.2 | 3.85 | 68.0 | 3.98 | 70.5 | 3.90 | 72.5 | 4.20 | 67.5 | 1.25 | 16.5 |

| β-GalNAc | 4.65 | 102.8 | 3.90 | 52.5 | 3.70 | 74.0 | 4.20 | 68.8 | 3.65 | 76.5 | 3.88, 3.95 | 62.2 |

| β-GlcNAc | 4.70 | 102.5 | 3.80 | 56.5 | 3.65 | 74.8 | 3.55 | 70.5 | 3.50 | 76.8 | 3.80, 3.90 | 61.8 |

| GalNAc-ol | N/A | N/A | 4.10 | 53.0 | 3.90 | 72.0 | 4.00 | 69.5 | 3.85 | 75.0 | 3.75, 3.80 | 63.5 |

Note: This table contains representative chemical shift values. Actual values may vary depending on experimental conditions.

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight, monosaccharide composition, and sequence of oligosaccharides. For Gp-1beta-b6, techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with tandem mass spectrometry (MS/MS) would be utilized.

Molecular Weight Determination: A primary MS scan provides the molecular weight of the intact oligosaccharide, which can be used to deduce the possible monosaccharide compositions.

Tandem Mass Spectrometry (MS/MS) for Sequencing: In MS/MS, the parent ion of the oligosaccharide is isolated and fragmented. The resulting fragment ions provide sequencing information. Fragmentation typically occurs at the glycosidic bonds, leading to two types of product ions: B- and Y-ions (cleavage with the charge retained on the non-reducing end fragment) and C- and Z-ions (cleavage with the charge retained on the reducing end fragment). The mass differences between successive fragment ions correspond to the masses of individual monosaccharide residues, allowing for the determination of the sequence.

Methylation Analysis: To determine the linkage positions, Gp-1beta-b6 would be subjected to methylation analysis. In this multi-step process:

All free hydroxyl groups are methylated.

The methylated oligosaccharide is hydrolyzed to its constituent monosaccharides.

The partially methylated monosaccharides are reduced and acetylated to form partially methylated alditol acetates (PMAAs).

These PMAAs are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation pattern of each PMAA is characteristic of the original linkage positions.

A summary of the expected PMAAs from the methylation analysis of Gp-1beta-b6 is presented below.

| Partially Methylated Alditol Acetate | Corresponding Monosaccharide and Linkage |

| 2,4,6-tri-O-methyl-1,3,5-tri-O-acetyl-GalNAcitol | Terminal α-GalNAc |

| 2,4-di-O-methyl-1,3,5-tri-O-acetyl-Fucitol | 3-linked α-Fuc |

| 3,6-di-O-methyl-1,2,4,5-tetra-O-acetyl-GalNAcitol | 4-linked β-GalNAc |

| 2,4,6-tri-O-methyl-1,3,5-tri-O-acetyl-GlcNAcitol | 3-linked β-GlcNAc |

| 1,2,4,5,6-penta-O-methyl-3-O-acetyl-GalNAcitol | 3-linked GalNAc-ol |

Conformational Analysis of Complex Glycans: Theoretical and Experimental Approaches

Computational modeling provides valuable insights into the conformational preferences of oligosaccharides. These methods can predict the low-energy conformations and the dynamic behavior of Gp-1beta-b6.

Molecular Mechanics (MM): MM calculations use a force field to describe the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the glycosidic torsion angles (Φ and Ψ) and calculating the energy, a potential energy surface can be generated, revealing the low-energy conformations.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. An MD simulation of Gp-1beta-b6 in a solvent environment (typically water) can provide a detailed picture of its dynamic behavior, including the flexibility of the glycosidic linkages and the populations of different conformational states. These simulations can also reveal the presence of intramolecular hydrogen bonds that stabilize certain conformations.

The preferred conformations around the glycosidic linkages of Gp-1beta-b6 can be predicted using these computational approaches. The following table summarizes the likely preferred glycosidic torsion angles.

| Glycosidic Linkage | Φ (degrees) | Ψ (degrees) |

| GalNAc α1-2 Fuc | 50 ± 10 | -10 ± 10 |

| Fuc α1-3 GlcNAc | 60 ± 10 | 20 ± 10 |

| GalNAc β1-4 GlcNAc | -70 ± 10 | 120 ± 10 |

| GlcNAc β1-3 GalNAc-ol | -60 ± 10 | 130 ± 10 |

Note: These values are representative and can be refined by experimental data.

Experimental techniques provide data that can be used to validate and refine the computational models of glycan conformation.

NMR Spectroscopy: As mentioned earlier, NOESY experiments are crucial for conformational analysis. The intensity of an inter-residue NOE is inversely proportional to the sixth power of the distance between the two protons. By measuring a set of inter-residue NOEs, distance constraints can be obtained and used to define the average conformation of the glycosidic linkage in solution. Residual Dipolar Couplings (RDCs) can also provide information about the orientation of inter-nuclear vectors relative to an external magnetic field, offering longer-range structural information.

X-ray Crystallography: While challenging due to the inherent flexibility of oligosaccharides, obtaining a crystal structure of Gp-1beta-b6, perhaps in complex with a protein, would provide the most definitive picture of its conformation in the solid state. However, it is important to remember that the conformation in a crystal may not be fully representative of the ensemble of conformations present in solution.

Biosynthesis and Metabolic Pathways of Gp 1beta B6

Enzymatic Glycosylation: Glycosyltransferases Involved in GP-Ibα Synthesis

The synthesis of the complex glycan structures on GP-Ibα is orchestrated by a series of enzymes known as glycosyltransferases. These enzymes catalyze the transfer of a monosaccharide from an activated donor substrate to an acceptor molecule, which can be a growing glycan chain or an amino acid residue on the protein. Both N-linked and O-linked glycans are present on GP-Ibα, each requiring a specific set of glycosyltransferases for their synthesis.

Specificity and Mechanism of Action of Key Glycosyltransferases

The assembly of GP-Ibα glycans is a template-free process; the final structure is determined by the specificities of the glycosyltransferases present, their localization, and the availability of substrates. Key glycosyltransferases involved include:

Polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts): These enzymes initiate O-linked glycosylation by transferring N-acetylgalactosamine (GalNAc) to serine or threonine residues. The macroglycopeptide region of GP-Ibα is particularly rich in O-linked glycans.

Beta-1,3-galactosyltransferase (β3Gal-T): This enzyme adds galactose to the initial GalNAc, forming the core 1 structure of O-linked glycans.

Core 2 N-acetylglucosaminyltransferase (C2GnT): This enzyme is crucial for the formation of core 2 structures, which are essential for the synthesis of selectin ligands on GP-Ibα. nih.gov

Sialyltransferases (STs): These enzymes add sialic acid residues to the terminal positions of glycan chains. For example, ST3Gal-I adds sialic acid to the core 1 structure, and various sialyltransferases are involved in creating the sialyl-Lewis x (sLex) epitope, a key ligand for selectins.

Fucosyltransferases (FUTs): These enzymes, such as FUT7, are responsible for adding fucose residues, a critical step in the synthesis of sLex.

The mechanism of these enzymes generally involves a catalytic domain that recognizes the specific nucleotide sugar donor (e.g., UDP-Gal, UDP-GlcNAc, CMP-sialic acid) and the acceptor substrate. The reaction proceeds via a nucleophilic attack from a hydroxyl group on the acceptor to the anomeric carbon of the sugar on the nucleotide donor.

Cellular Compartmentation of Glycosylation Machinery

The synthesis of GP-Ibα and its subsequent glycosylation are spatially organized within the cell. The polypeptide chain is synthesized in the rough endoplasmic reticulum (ER). N-linked glycosylation is initiated in the ER with the transfer of a pre-assembled oligosaccharide precursor from a dolichol phosphate (B84403) lipid carrier to specific asparagine residues. wikipedia.org

Further processing of N-linked glycans and the entire process of O-linked glycosylation occur in the Golgi apparatus. The Golgi is organized into a series of compartments (cis, medial, and trans-Golgi networks), each containing a distinct set of glycosyltransferases. This compartmentalization ensures the orderly and sequential addition of sugar residues as the glycoprotein (B1211001) transits through the Golgi stacks. For instance, the enzymes that initiate O-glycosylation are typically found in the cis-Golgi, while those that add terminal sugars like sialic acid and fucose are located in the trans-Golgi and the trans-Golgi network.

Substrate Availability and Flux in Glycan Biosynthetic Pathways

The synthesis of complex glycans is highly dependent on the availability of activated sugar donors, known as nucleotide sugars. These are synthesized in the cytoplasm and then transported into the lumen of the ER and Golgi apparatus by specific nucleotide sugar transporters. The metabolic pathways that produce these substrates, such as glycolysis and the pentose (B10789219) phosphate pathway, are therefore intrinsically linked to the glycosylation process. researchgate.net Fluctuations in the cellular energy state or the availability of glucose and other precursors can impact the pools of nucleotide sugars and, consequently, the extent and nature of glycosylation.

Regulation of Glycosyltransferase Expression and Activity

The expression and activity of glycosyltransferases are tightly regulated at multiple levels, allowing cells to modulate their glycan structures in response to developmental cues and environmental stimuli.

Transcriptional Regulation: The genes encoding glycosyltransferases are subject to regulation by various transcription factors. For example, inflammatory cytokines like IL-1β and IL-6 can modulate the expression of specific fucosyltransferases and sialyltransferases in cancer cells. nih.gov In colorectal cancer, the upregulation of several glycosyltransferase genes has been observed, leading to altered glycosylation patterns on cell surface proteins. nih.gov

Post-translational Modifications: Glycosyltransferase activity can also be regulated by post-translational modifications such as phosphorylation and proteolytic cleavage.

Subcellular Localization: The retention of glycosyltransferases within specific Golgi compartments is an active process, and changes in their localization can affect their access to substrates and thus alter the final glycan structure.

Degradation and Turnover of Complex Oligosaccharides

Glycoproteins on the cell surface, including GP-Ibα, have a finite lifespan and are eventually turned over. This process can involve endocytosis of the receptor followed by degradation in lysosomes. Within the lysosome, a battery of glycosidases sequentially removes sugar residues from the glycan chains. These enzymes act in a specific order, with exoglycosidases removing terminal sugars first, followed by the action of endoglycosidases that cleave internal linkages. acs.org

In some cases, the extracellular domain of GP-Ibα can be shed from the platelet surface by proteolytic cleavage. This releases a soluble fragment, known as glycocalicin, into the circulation. The glycans on this shed fragment are then presumably cleared and degraded by the liver and other tissues.

Molecular Interactions and Recognition Mechanisms of Gp 1beta B6

Lectin-Glycan Interactions: Specificity and Thermodynamics

The specific recognition of carbohydrate motifs by proteins is a fundamental process in biology. Lectins, a class of carbohydrate-binding proteins, exhibit remarkable specificity for particular glycan structures, mediating a wide range of biological phenomena.

Identification of Lectins Binding to Core Xylose/Fucose Motifs

While a vast number of lectins have been identified, specific high-affinity binders for the core α(1,3)-fucose and β(1,2)-xylose motifs of plant and insect N-glycans are a subject of ongoing investigation. However, antibodies, which can be considered a form of glycan-binding protein, have been extensively studied for their interaction with these CCDs. For instance, rabbit IgG antibodies have been generated that can distinguish between the core α(1,3)-fucose and the β(1,2)-xylose epitopes, indicating that these are two independent glycan determinants. wikipedia.org Furthermore, studies have shown that the presence of these specific sugar residues is crucial for recognition by certain antibodies.

Kinetic and Affinity Studies of Gp-1beta-b6 with Glycan-Binding Proteins

The binding affinity of immunoglobulins for these carbohydrate determinants has been a topic of considerable interest. Early hypotheses suggested that the apparent lack of clinical symptoms from IgE antibodies targeting CCDs might be due to low binding affinity. However, subsequent research has challenged this notion. Studies have demonstrated that IgE antibodies against plant/insect CCDs can exhibit both high specificity and high affinity. wikipedia.org This suggests that the reasons for the low clinical relevance of anti-CCD IgE are more complex than simple binding kinetics and may involve factors like the induction of tolerance through frequent exposure to these glycans in food. wikipedia.org

Glycan-Protein Recognition in Immune System Contexts (Mechanistic Focus)

The interaction of these non-human glycan structures with the mammalian immune system, particularly with antibodies, is a critical area of study, especially in the context of allergy diagnostics.

Characterization of Cross-Reactive Carbohydrate Determinants (CCDs) and N-Glycans with Core Xylose/Fucose as a Model

N-glycans carrying core β(1,2)-xylose and α(1,3)-fucose are the quintessential examples of Cross-Reactive Carbohydrate Determinants (CCDs). wikipedia.orgfrontiersin.org These structures are responsible for the extensive cross-reactivity of IgE antibodies from allergic individuals to a wide array of allergens from plants and insects. wikipedia.org This cross-reactivity can lead to a significant number of "false positive" results in serum-based allergy tests, giving the impression of polysensitization. wikipedia.orgplos.org The glycan MUXF3, isolated from pineapple bromelain, is a well-characterized model CCD that contains both the α(1,3)-fucose and β(1,2)-xylose moieties and is frequently used as a reagent to detect CCD-reactive IgE. thermofisher.comnih.gov The core α(1,3)-fucose is considered the most important structural element of this CCD. wikipedia.org

Table 1: Common N-Glycan Core Modifications in Different Organisms

| Organism | Core α(1,3)-Fucose | Core α(1,6)-Fucose | β(1,2)-Xylose |

| Plants | Present | Absent | Present |

| Insects | Present | Sometimes Present | Absent |

| Mammals | Absent | Present | Absent |

This table provides a simplified overview of common N-glycan core modifications.

Enzyme-Substrate Interactions Involving N-Glycans with Core Xylose/Fucose

The specific structural features of plant and insect N-glycans also influence their interactions with various enzymes, particularly glycosidases used in glycobiology research. A well-known example is the resistance of N-glycans containing a core α(1,3)-fucose to cleavage by Peptide:N-glycosidase F (PNGase F), a widely used enzyme for removing N-glycans from glycoproteins. biorxiv.orgfrontiersin.org This enzyme, which readily cleaves mammalian N-glycans with a core α(1,6)-fucose, is sterically hindered by the α(1,3)-linkage. biorxiv.org However, other enzymes, such as PNGase A, are capable of cleaving these types of glycans. neb.com More specific enzymes, like α-1,3-fucosidases, can be used to selectively remove the core fucose residue, which is a useful tool for functional studies. biorxiv.org

Table 2: Enzyme Specificity for N-Glycan Core Structures

| Enzyme | Action on Core α(1,6)-Fucose (Mammalian) | Action on Core α(1,3)-Fucose (Plant/Insect) |

| PNGase F | Cleaves N-glycan | No cleavage |

| PNGase A | Cleaves N-glycan | Cleaves N-glycan |

| α-1,3-Fucosidase | No action | Removes fucose residue |

Enzyme Inhibition Studies with Vitamin B6 Derivatives as Ligands

While the primary role of Pyridoxal (B1214274) 5'-phosphate (PLP) is that of a coenzyme, it and its derivatives can also act as inhibitors of certain enzymes. This inhibitory action can occur through various mechanisms, including competitive inhibition and allosteric regulation.

One of the key examples of inhibition by PLP is the feedback regulation of its own synthesis. PLP acts as an inhibitor of pyridoxal kinase and pyridox(am)ine 5'-phosphate oxidase (PNPOx), the enzymes responsible for its formation. mdpi.complos.org In Escherichia coli, PNPOx is subject to mixed-type inhibition by PLP, which binds to an allosteric site on the enzyme, thereby regulating the intracellular concentration of this vital coenzyme. nih.gov The product inhibition of PNPOx by PLP has a reported inhibition constant (KI) of 8 μM in E. coli. nih.gov

PLP can also inhibit enzymes outside of its own metabolic pathway. For instance, at concentrations greater than 0.5 mM, PLP has been shown to inhibit the activity of various DNA polymerases. nih.gov This inhibition is competitive with respect to the deoxynucleoside triphosphate substrates and is dependent on both the aldehyde and phosphate (B84403) groups of PLP, as neither pyridoxal nor pyridoxamine (B1203002) phosphate are effective inhibitors. nih.gov The mechanism is believed to involve the formation of a Schiff base between the aldehyde group of PLP and free amino groups at the active site of the polymerase. nih.gov

Furthermore, various compounds have been designed or discovered that act as inhibitors of PLP-dependent enzymes. These inhibitors are crucial tools for studying enzyme mechanisms and have therapeutic applications. wikipedia.orgnih.gov They can be broadly categorized based on their mechanism of action:

Irreversible inhibitors: These compounds, such as acetylenic and vinylic compounds (e.g., propargylglycine, vinylglycine), form a reactive electrophile with PLP, leading to an irreversible reaction with an active site lysine (B10760008) residue. wikipedia.org

PLP-inactivating inhibitors: Substrate analogs like α-methylglutamate inactivate the PLP cofactor itself. wikipedia.org

Inhibitors with good leaving groups: Compounds like chloroalanine possess a leaving group that is nucleophilically attacked by the PLP, leading to the inhibition of a wide range of enzymes. wikipedia.org

Cyclic amino acid mimics: Cycloserine is a well-known inhibitor of many PLP-dependent enzymes, including alanine (B10760859) racemase, and it functions by forming a stable adduct with the PLP cofactor. nih.govrsc.org

Table 1: Examples of Enzymes Inhibited by Vitamin B6 Derivatives or Inhibitors of PLP-Dependent Enzymes

| Enzyme | Inhibitor | Type of Inhibition | Reference |

|---|---|---|---|

| Pyridox(am)ine 5'-phosphate Oxidase (PNPOx) | Pyridoxal 5'-phosphate (PLP) | Mixed-type allosteric | nih.gov |

| DNA Polymerases | Pyridoxal 5'-phosphate (PLP) | Competitive | nih.gov |

| Alanine Racemase | Cycloserine | Irreversible adduct formation with PLP | nih.gov |

| GABA Aminotransferase | Gabaculine, Vigabatrin | PLP-dependent inhibition | wikipedia.org |

| Ornithine Aminotransferase | Canaline, 5-Fluoromethylornithine | PLP-dependent inhibition | wikipedia.org |

Vitamin B6 Derivatives as Reagents in Enzyme Kinetics and Protein Interaction Studies

The unique chemical properties of Pyridoxal 5'-phosphate (PLP) make it an invaluable reagent in the study of enzyme kinetics and protein interactions. Its role extends beyond that of a simple cofactor, acting as a chemical probe and a modulator of protein structure and function. cambridge.org

PLP as a Coenzyme and Kinetic Probe:

The aldehyde group of PLP is the cornerstone of its catalytic versatility. It readily forms a Schiff base (an internal aldimine) with the ε-amino group of a specific lysine residue in the active site of PLP-dependent enzymes. wikipedia.org When a substrate amino acid binds, a transaldimination reaction occurs, forming a new Schiff base (an external aldimine) with the substrate. bmbreports.org This covalent substrate-cofactor complex is central to all PLP-catalyzed reactions, as PLP acts as an electrophilic catalyst to stabilize various carbanionic reaction intermediates. wikipedia.org This catalytic cycle allows PLP-dependent enzymes to perform a wide variety of transformations, including:

Transamination: Transfer of an amino group. nih.gov

Decarboxylation: Removal of a carboxyl group. nih.gov

Racemization: Interconversion of L- and D-amino acids. nih.gov

Elimination and Replacement Reactions: At the β- and γ-carbons of amino acids. wikipedia.org

The aldehydes of vitamin B6, pyridoxal and PLP, have long been utilized as reagents to identify important lysine residues in proteins. cambridge.org By forming a Schiff base that can be subsequently reduced with agents like sodium borohydride, a stable, covalent label is attached to the critical lysine, allowing for its identification. cambridge.org

PLP in Protein Interaction Studies:

Beyond its role in catalysis, PLP interacts with a variety of proteins, influencing their structure and function. These interactions are crucial for PLP homeostasis and for modulating cellular processes.

PLP-Binding Proteins: To prevent the reactive aldehyde of PLP from engaging in unwanted side reactions, its free intracellular concentration is kept very low (around 1 µM). wikipedia.orgmdpi.com This is achieved through binding to various proteins. In muscle, a significant portion of the body's PLP is bound to glycogen (B147801) phosphorylase. cambridge.org In plasma, albumin is the primary carrier protein for PLP, protecting it from hydrolysis. wikipedia.org The pyridoxal 5'-phosphate-binding protein (PLP-BP), also known as YggS, is believed to be crucial for PLP homeostasis and has been found to also bind RNA. nih.govmdpi.com

Modulation of Non-Enzymatic Protein Function: PLP has been shown to interact with proteins that are not enzymes. For example, a derivative of PLP, FOBISIN101, was found to inhibit 14-3-3 protein-protein interactions by covalently binding to a lysine residue. pnas.org This highlights the potential for PLP and its derivatives to act as modulators of signal transduction pathways.

Hormone Receptor Modulation: A novel function of vitamin B6 that has emerged is its ability to modulate the action of steroid hormones. cambridge.org PLP can influence the binding of steroid hormone-receptor complexes to DNA, thereby terminating hormone action. cambridge.org Vitamin B6 deficiency has been shown to increase the sensitivity of end-organs to steroid hormones. cambridge.org

Table 2: Key Protein Interactions Involving Vitamin B6 Derivatives

| Interacting Protein | Vitamin B6 Derivative | Nature of Interaction | Functional Consequence | Reference |

|---|---|---|---|---|

| Glycogen Phosphorylase | Pyridoxal 5'-phosphate (PLP) | Coenzyme (non-catalytic role) | Structural role in enzyme activation | cambridge.org |

| Serum Albumin | Pyridoxal 5'-phosphate (PLP) | Reversible covalent binding (Schiff base) | Transport and protection of PLP in plasma | wikipedia.org |

| PLP-Binding Protein (YggS/PROSC) | Pyridoxal 5'-phosphate (PLP) | Non-covalent binding | PLP homeostasis, RNA binding modulation | nih.govmdpi.com |

| 14-3-3 Proteins | FOBISIN101 (PLP derivative) | Covalent binding to lysine | Inhibition of protein-protein interactions | pnas.org |

| Steroid Hormone Receptors | Pyridoxal 5'-phosphate (PLP) | Modulation of DNA binding | Termination of hormone signaling | cambridge.org |

Cellular and Subcellular Roles of Glycans Represented by Gp 1beta B6

Glycan Involvement in Cell-Cell Communication and Adhesion

Glycans, or complex carbohydrate structures, are fundamental to how cells interact with each other and their environment. These interactions are critical for the development and function of tissues and organ systems. frontiersin.org

Direct Cell-Cell Recognition: The surfaces of cells are decorated with a dense layer of glycans attached to proteins (glycoproteins) and lipids (glycolipids). These glycans can directly bind to specific glycan-binding proteins (lectins) on adjacent cells, forming a bridge that holds the cells together. This type of interaction is crucial for tissue formation and maintaining tissue integrity.

Modulation of Adhesion Molecules: Glycans can also influence cell adhesion by modifying the function of cell adhesion molecules. The addition or removal of specific sugar units can alter the binding affinity and specificity of these molecules, thereby regulating the strength and duration of cell-cell contact.

Role in Cancer and Metastasis: Alterations in glycosylation are a hallmark of cancer. reading.ac.uk Cancer cells often display different glycan structures on their surface compared to healthy cells. reading.ac.uk These changes can disrupt normal cell-cell adhesion, allowing cancer cells to detach from the primary tumor and metastasize to other parts of the body. frontiersin.org

Immune System Function: Cell-cell communication mediated by glycans is vital for the immune response. For instance, the interaction between selectins (a type of lectin) on endothelial cells and their glycan ligands on leukocytes is the first step in the process of recruiting white blood cells to sites of inflammation.

Role of Glycans in Receptor-Ligand Interactions and Signal Transduction Pathways

Glycans play a pivotal role in how cells receive and respond to signals from their environment. They can directly participate in or modulate the interactions between receptors and their corresponding ligands, which is the first step in many signal transduction pathways. frontiersin.orgfrontiersin.org

Receptor-Ligand Binding: The binding of a ligand (like a hormone or growth factor) to its receptor on the cell surface initiates a signaling cascade inside the cell. plos.org Glycans on either the receptor or the ligand can be essential for this binding to occur. They can contribute to the binding affinity and specificity, ensuring that the signal is transmitted correctly. frontiersin.orgfrontiersin.orgresearchgate.net For example, the binding kinetics of interactions between the T cell receptor and its ligand determine how T cells recognize antigens. frontiersin.org

Signal Transduction Cascades: Once a ligand binds to a receptor, a series of events is triggered inside the cell, known as a signal transduction pathway. portlandpress.com These pathways often involve a series of protein phosphorylations, where phosphate (B84403) groups are added to proteins by enzymes called kinases. portlandpress.com Glycosylation can influence these pathways by affecting the localization and activity of signaling proteins.

Vitamin B6 and Signaling: While not a glycan, Vitamin B6, in its active form pyridoxal (B1214274) 5'-phosphate (PLP), is a crucial cofactor for over 140 enzymatic reactions, many of which are part of signaling pathways. wikipedia.orgfrontiersin.org For instance, Vitamin B6 is involved in the synthesis of neurotransmitters like serotonin (B10506) and dopamine, which are key signaling molecules in the brain. medicalnewstoday.com It also plays a role in modulating the activity of other pathways, such as those involving calcium signaling. portlandpress.com Furthermore, Vitamin B6 has been shown to have anti-inflammatory properties by downregulating the expression of inflammatory genes and cytokines. nih.gov

Intracellular Trafficking and Localization of Glycoconjugates

After synthesis, glycoproteins and glycolipids (collectively known as glycoconjugates) are transported to their correct destinations within or outside the cell through a process called intracellular trafficking. uu.nl

The Secretory Pathway: The journey for most glycoconjugates begins in the endoplasmic reticulum (ER) and continues through the Golgi apparatus. nih.gov In these organelles, the glycan chains are synthesized and modified. The specific structure of the glycan can act as a sorting signal, directing the glycoconjugate to its final destination, which could be the plasma membrane, lysosomes, or secretion from the cell.

Vesicular Transport: The movement of glycoconjugates between different cellular compartments is mediated by small, membrane-bound sacs called transport vesicles. uu.nl These vesicles bud off from one compartment and fuse with another, delivering their cargo. The sorting of glycoconjugates into the correct vesicles is a highly regulated process.

Role of Chaperones: In the ER, molecular chaperones ensure that glycoproteins are correctly folded before they are allowed to proceed along the secretory pathway. Improperly folded proteins are retained and eventually degraded.

Intracellular Trafficking of Vitamin B6: The transport and localization of Vitamin B6 are also tightly regulated. After being absorbed, various forms of Vitamin B6 are transported to the liver, where they are converted to the active form, PLP. eco-vector.com PLP is then exported from the liver and distributed to other tissues. eco-vector.com Within cells, the concentration of free PLP is kept low to prevent unwanted reactions, and it is often bound to proteins. ucl.ac.uk

Modulation of Cellular Functions by Specific Glycan Structures

The vast diversity of glycan structures allows for a fine-tuning of many cellular processes.

Glycosphingolipid Metabolism: Changes in the structure of glycosphingolipids at the plasma membrane can rapidly alter membrane organization and affect signaling processes. nih.gov This remodeling of the cell's glycosphingolipid composition can be triggered by external stimuli and is mediated by enzymes at the plasma membrane. nih.gov

Immune Response: The specific glycans expressed on the surface of pathogens can be recognized by the immune system, leading to an immune response. Conversely, some pathogens have evolved to mimic the host's glycans to evade immune detection.

Development and Differentiation: The types of glycans on a cell's surface can change as it develops and differentiates. These changes are crucial for guiding cell migration, tissue formation, and organ development.

Vitamin B6 and Cellular Function: Vitamin B6 is essential for a wide range of cellular functions, including the metabolism of amino acids, glucose, and lipids. wikipedia.orgmedicalnewstoday.com It is also critical for the proper functioning of the immune system and for brain development. medicalnewstoday.com Studies have shown that Vitamin B6 can modulate gene expression and has a protective role in conditions like osteoarthritis by counteracting inflammation and promoting the health of cartilage cells. mdpi.comresearchgate.net

Methodologies for Investigating Glycan Biosynthesis and Function

In Vitro and Chemo-Enzymatic Synthesis of Complex Glycans for Research

The synthesis of complex glycans is a cornerstone of glycobiology research, providing the necessary tools to probe their diverse functions. Both purely enzymatic and chemo-enzymatic strategies are employed to create specific glycan structures and their analogs.

Enzymatic Synthesis Strategies for Glycan Analogs

Enzymatic synthesis offers a highly specific and efficient means of constructing complex glycans. This approach utilizes a panel of glycosyltransferases, the enzymes responsible for glycan biosynthesis in vivo, to sequentially add monosaccharide units to a growing oligosaccharide chain. This method allows for the creation of glycan analogs with defined structures, which are invaluable for studying glycan-protein interactions and enzyme specificity.

A prime example of this strategy is the synthesis of analogs of the sialyl Lewis X (sLeX) antigen, a crucial tetrasaccharide involved in cell adhesion and inflammation. Researchers can employ a combination of fucosyltransferases and sialyltransferases to modify a core oligosaccharide, thereby generating a library of sLeX analogs. These analogs can then be used to investigate the binding preferences of selectins, a family of C-type lectins that recognize sLeX.

Key Enzymes in the Synthesis of sLeX Analogs:

| Enzyme Class | Specific Enzyme Example | Function |

| Fucosyltransferase | FUT3, FUT6 | Adds fucose residue |

| Sialyltransferase | ST3Gal4, ST3Gal6 | Adds sialic acid residue |

| Galactosyltransferase | B4GALT1 | Adds galactose residue |

| N-acetylglucosaminyltransferase | MGAT1 | Adds N-acetylglucosamine residue |

Chemical Synthesis Approaches for Oligosaccharides

Chemical synthesis provides a powerful alternative for generating complex oligosaccharides, particularly those containing unnatural monosaccharides or specific linkages that are not readily accessible through enzymatic means. This approach involves a multi-step process of protecting and deprotecting hydroxyl groups on monosaccharide building blocks, followed by their stereospecific glycosylation.

One of the significant achievements in this area is the total synthesis of complex glycans such as the tumor-associated carbohydrate antigen (TACA) Globo H. The synthesis of Globo H, a hexasaccharide, requires a carefully planned strategy to control the stereochemistry of each glycosidic linkage. These synthetic TACAs are then used to develop cancer vaccines and diagnostic tools.

Glyco-Qualification and Glyco-Quantitative Assessment Techniques

Once complex glycans are synthesized or isolated from biological sources, a suite of analytical techniques is employed to determine their structure and quantity.

Automated Systems for Rapid Glycan Analysis

The complexity of the glycome necessitates high-throughput analytical methods. Automated systems have been developed to streamline glycan analysis, from sample preparation to data acquisition and processing. These systems often integrate liquid chromatography (LC) or capillary electrophoresis (CE) with mass spectrometry (MS) or fluorescence detection. For instance, the release of N-glycans from glycoproteins, their fluorescent labeling, and subsequent analysis by UHPLC are now routinely automated, allowing for the rapid profiling of the glycome from a large number of samples.

Applications of Lectin-Based Technologies (ELISA, Microarrays, Blotting)

Lectin-based technologies leverage the specific binding of lectins to particular carbohydrate structures to detect and quantify glycans.

Enzyme-Linked Immunosorbent Assay (ELISA): In a lectin-ELISA, a specific lectin is immobilized on a microplate to capture glycans or glycoproteins from a sample. The captured analyte is then detected using a labeled antibody or another lectin.

Lectin Microarrays: This high-throughput technique involves the immobilization of a large number of different lectins onto a glass slide. The microarray is then incubated with a fluorescently labeled glycoprotein (B1211001) sample, allowing for a detailed profile of the glycan structures present.

Lectin Blotting: Similar to a Western blot, lectin blotting involves the separation of glycoproteins by gel electrophoresis, their transfer to a membrane, and subsequent probing with a labeled lectin to detect specific glycan epitopes.

Commonly Used Lectins and Their Specificity:

| Lectin | Abbreviation | Binds to |

| Concanavalin A | Con A | High-mannose N-glycans |

| Wheat Germ Agglutinin | WGA | N-acetylglucosamine, Sialic acid |

| Peanut Agglutinin | PNA | Galactose-β(1-3)-N-acetylgalactosamine |

| Maackia amurensis Lectin | MAL | Sialic acid-α(2,3)-galactose |

| Sambucus nigra Lectin | SNA | Sialic acid-α(2,6)-galactose |

Genetic and Cellular Engineering Approaches to Glycosylation Studies

Modifying the glycosylation machinery of cells through genetic engineering provides a powerful tool for understanding the functional roles of specific glycans. By knocking out or overexpressing genes encoding glycosyltransferases or other glycosylation-related enzymes, researchers can create cell lines with altered glycan profiles.

For example, the targeted disruption of the MGAT1 gene, which encodes an N-acetylglucosaminyltransferase, results in cells that are unable to synthesize complex and hybrid N-glycans. These cells are then used to study the roles of these glycans in cell-cell recognition, signaling, and viral entry. Conversely, the overexpression of a specific fucosyltransferase can be used to investigate the consequences of increased sLeX expression on cancer cell metastasis. These cellular models are indispensable for elucidating the complex interplay between glycan structure and biological function.

Glycoengineering of Expression Systems for Defined Glycan Production

Glycoengineering involves the strategic modification of host cell expression systems to produce glycoproteins with specific, homogeneous glycan structures. This is crucial for studying the function of particular glycans and for the development of therapeutic glycoproteins with optimized efficacy and safety profiles. nih.govnih.gov Commonly used expression systems each have their own native glycosylation patterns, which can be engineered to generate desired human-like glycans.

Several strategies are employed to achieve defined glycan production:

Elimination of Non-Human Glycans: Many expression systems produce non-human glycan epitopes that can be immunogenic in humans. For example, Chinese hamster ovary (CHO) cells can produce N-glycolylneuraminic acid (Neu5Gc), and plant cells synthesize core α1,3-fucose and β1,2-xylose. nih.govfrontiersin.org Genetic engineering, often using tools like CRISPR/Cas9, can be used to knock out the enzymes responsible for these modifications. researchgate.netspringernature.com

Introduction of Human Glycosylation Enzymes: To produce human-like glycans, genes encoding specific human glycosyltransferases can be introduced into the expression host. This allows for the synthesis of complex, multi-antennary, and terminally sialylated N-glycans that are typical of human glycoproteins. creative-biolabs.comoup.com

Modular Approaches: A flexible approach involves the modular introduction of various glycosyltransferases and glycosidases, allowing for the customized synthesis of a wide range of glycan structures. frontiersin.org This is particularly useful in plant-based systems, which offer a versatile platform for glyco-engineering. frontiersin.org

The choice of expression system depends on the specific glycoprotein and the desired glycan structures.

Table 1: Comparison of Glycoengineering Strategies in Different Expression Systems

| Expression System | Common Non-Human Glycans | Glycoengineering Strategies | Key Advantages |

| Mammalian Cells (e.g., CHO) | N-glycolylneuraminic acid (Neu5Gc) | Knockout of CMP-Neu5Ac hydroxylase; introduction of human glycosyltransferases. | Produces complex N-glycans similar to humans. |

| Insect Cells (e.g., Sf9) | Paucimannosidic N-glycans; lack of terminal sialylation. | Introduction of mammalian glycosyltransferases to extend glycan chains. csir.co.za | High protein yields. |

| Yeast (e.g., Pichia pastoris) | High-mannose type N-glycans. | Humanization of the N-glycosylation pathway by eliminating yeast-specific enzymes and introducing human ones. | High-level protein expression and ease of genetic manipulation. |

| Plants (e.g., Nicotiana benthamiana) | Core α1,3-fucose and β1,2-xylose. | Knockout of plant-specific fucosyl- and xylosyltransferases; introduction of human glycosylation machinery. researchgate.netcreative-biolabs.com | Scalable, cost-effective, and safe production platform. creative-biolabs.com |

CRISPR/Cas9 and RNAi Applications in Glycosylation Pathway Modulation

The ability to precisely edit or silence genes has revolutionized the study of glycosylation. CRISPR/Cas9 and RNA interference (RNAi) are powerful tools for modulating the expression of genes involved in glycan biosynthesis, allowing researchers to dissect the function of specific glycans and to engineer cell lines for therapeutic protein production. frontiersin.orgfrontiersin.org

CRISPR/Cas9: This genome editing tool allows for the permanent disruption (knockout) of specific genes with high precision. sci-hub.se In the context of glycosylation, CRISPR/Cas9 has been used to:

Create Knockout Cell Lines: By knocking out genes encoding specific glycosyltransferases, researchers can generate cell lines that produce glycoproteins with altered or truncated glycan structures. frontiersin.org This helps in understanding the role of individual enzymes in the glycosylation pathway. For example, knocking out the FUT8 gene in CHO cells prevents core fucosylation of antibodies, which can enhance their therapeutic efficacy. springernature.com

Humanize Glycosylation Pathways: CRISPR/Cas9 can be used to knock out genes responsible for non-human glycan modifications in various expression systems, such as the β1,2-xylosyltransferase and α1,3-fucosyltransferase genes in plants. researchgate.net

RNA interference (RNAi): This mechanism involves the use of small interfering RNAs (siRNAs) to temporarily silence the expression of specific genes at the mRNA level. horizondiscovery.com RNAi is a valuable tool for:

High-Throughput Functional Screens: RNAi libraries targeting all known glycosylation-related genes can be used to screen for genes involved in specific cellular processes or disease states. horizondiscovery.com

Phenotypic Analysis: By silencing genes in the glycosylation pathway, researchers can observe the resulting phenotypic changes, providing insights into the function of the corresponding glycans. nih.gov For example, RNAi-mediated silencing of genes involved in O-glycan synthesis has been shown to affect insect development. frontiersin.org

Modulating Glycosylation in a Transient Manner: Unlike CRISPR/Cas9, RNAi-mediated silencing is transient, which can be advantageous for studying the effects of temporary gene suppression. horizondiscovery.com

Table 2: Applications of CRISPR/Cas9 and RNAi in Glycosylation Research

| Technology | Mechanism | Application in Glycosylation | Outcome |

| CRISPR/Cas9 | Permanent gene knockout or editing. | Creation of glycosyltransferase knockout cell lines; humanization of expression systems. researchgate.netfrontiersin.org | Stable cell lines producing glycoproteins with defined glycan structures. |

| RNAi | Transient gene silencing via mRNA degradation. | High-throughput screening of glycosylation-related genes; functional analysis of specific glycans. horizondiscovery.comnih.gov | Identification of genes and glycans involved in various biological processes. |

Bioinformatics and Glycoinformatics for Glycan Structure-Function Prediction

The complexity and non-template-driven nature of glycan biosynthesis make bioinformatics and glycoinformatics essential for managing, analyzing, and interpreting glycomics data. nih.govplos.org These computational approaches are crucial for linking glycan structures to their biological functions.

Databases and Tools for Glycan Analysis

A growing number of databases and online tools are available to the glycobiology community, facilitating the storage, retrieval, and analysis of glycan-related information. glycopedia.eunih.gov

Key resources include:

Glycan Structure Repositories:

GlyTouCan: An international repository that assigns unique accession numbers to glycan structures, providing a standardized nomenclature for the field. creative-proteomics.com

Carbohydrate Structure Database (CSDB): A comprehensive database of published carbohydrate structures from bacteria, archaea, plants, and fungi. glycopedia.eu

Integrated Glycomics Databases:

Consortium for Functional Glycomics (CFG): Provides a wealth of data from glycan array screening, glyco-gene microarrays, and mouse phenotyping, along with analysis tools. nih.govbidmc.org

GlyCosmos Portal: Integrates various -omics data, including information on glycogenes, glycoproteins, glycolipids, and pathways. glycopedia.eu

KEGG GLYCAN: A resource for understanding glycan biosynthesis pathways and their integration with other biological networks. nih.gov

Analytical Software Tools:

GlycoWorkbench: A suite of tools for drawing glycan structures and analyzing mass spectrometry data. creative-proteomics.com

GlycoBase and autoGU: A database and tool for interpreting and assigning HPLC-glycan profiles. oup.com

Table 3: Major Glycoinformatics Databases and Tools

| Resource | Type | Key Features | Website |

| GlyTouCan | Structure Repository | International registry for glycan structures with unique accession numbers. | https://glytoucan.org/ |

| UniCarb-DB | Experimental Data | Database of glycomics data, including structures and spectra. creative-proteomics.com | http://unicarb-db.biomedicine.gu.se/ |

| CFG | Integrated Database | Data on glycan arrays, glycan profiling, and glycogenes. nih.govbidmc.org | http://www.functionalglycomics.org/ |

| GlyCosmos | Integrated Portal | Integration of genomics, proteomics, and glycomics data. glycopedia.eu | https://glycosmos.org/ |

| GlycoWorkbench | Analytical Software | Tools for glycan structure elucidation and MS data analysis. creative-proteomics.com | https://glycoproteome.expasy.org/glycoworkbench/ |

Computational Prediction of Glycan Epitopes and Binding Sites

Predicting how glycans interact with other molecules, such as proteins (lectins), is a major goal of glycoinformatics. Computational methods are being developed to predict glycan epitopes (the parts of a glycan recognized by other molecules) and their binding sites on proteins.

Approaches for this include:

Molecular Modeling and Simulation:

Molecular Dynamics (MD) Simulations: These simulations can model the conformational flexibility of glycans and their interactions with proteins at an atomic level, providing insights into binding energetics and mechanisms. researchgate.net

3D Structure Modeling: Tools like Sweet-II can generate reliable 3D models of complex glycans from their sequence, which can then be used for docking studies. nih.gov

Machine Learning and AI:

Predicting Glycosylation Sites: Algorithms have been developed to predict potential N- and O-glycosylation sites on a protein sequence based on the surrounding amino acid context. plos.org

Lectin-Glycan Interaction Prediction: Deep learning models, such as LectinOracle, are being developed to predict the binding specificity of lectins for various glycan structures by incorporating both protein and glycan sequence information. gu.se

Glycan Masking for Epitope Mapping: A computational method involves the rational design of N-linked glycans to mask specific regions on a protein's surface. By observing how these engineered glycans disrupt binding to antibodies or other proteins, it is possible to map the interaction epitopes. nih.govbiorxiv.org

These computational tools, in conjunction with experimental data, are accelerating our understanding of the "glycocode" and the critical roles that glycans play in health and disease. researchgate.netglyco.ac.ru

Perspectives and Future Directions in Gp 1beta B6 Research

Emerging Technologies in Glycomics and Glycoproteomics Relevant to Complex Saccharides

The primary challenge in studying complex saccharides lies in their inherent complexity and the fact that their biosynthesis is not template-driven like that of DNA or proteins. capicciottilab.com To address this, a suite of powerful technologies has been developed, which would be essential for characterizing a novel compound like Gp-1beta-b6.

High-Throughput Mass Spectrometry (MS): Mass spectrometry is a cornerstone of glycomics, enabling detailed structural analysis of glycans. acs.org Modern MS-based methods, such as MALDI-TOF/TOF MS, allow for the sensitive characterization of N- and O-glycans released from glycoproteins. ccamp.res.in Advances in MS/MS-based techniques have improved both the sensitivity and speed of analysis, which, when paired with sophisticated software, allows for the assignment of complex spectra to specific glycan structures. researchgate.net For a novel glycan, MS would be used to determine its mass, composition, and the linkage of its monosaccharide units.

Glycan and Lectin Microarrays: Microarray technology has revolutionized the study of glycan-protein interactions. nih.gov

Glycan Microarrays: These arrays feature a collection of known glycan structures immobilized on a surface. They can be used to screen for proteins (lectins, antibodies) that bind to a specific glycan, thereby offering clues to its biological function. acs.orgnih.gov

Lectin Microarrays: Conversely, these arrays have immobilized lectins (glycan-binding proteins) and can be used to rapidly profile the global glycan composition of a biological sample, such as a cell or tissue lysate. researchgate.netnih.gov This is particularly useful for comparing glycan profiles between healthy and diseased states. researchgate.net

The table below illustrates the types of technologies that would be applied to study a novel complex saccharide.

| Technology Platform | Application in Complex Saccharide Research | Key Information Yielded |

| Mass Spectrometry (e.g., MALDI-TOF/TOF, LC-MS/MS) | Structural characterization of released glycans and intact glycopeptides. ccamp.res.inresearchgate.net | Monosaccharide composition, branching patterns, linkage analysis, molecular weight. |

| Glycan Microarrays | High-throughput screening of glycan-binding partners. acs.orgnih.gov | Identification of interacting proteins (lectins, antibodies), functional pathway elucidation. |

| Lectin Microarrays | Global glycomic profiling of cells and tissues. researchgate.netnih.gov | Comparative analysis of glycan expression, biomarker discovery. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution 3D structural analysis. beilstein-journals.org | Definitive linkage and anomeric configuration, conformational dynamics. |

| Chemo-enzymatic Synthesis | Generation of defined glycan structures for functional studies. capicciottilab.comresearchgate.net | Unambiguous structure-function relationships, creation of standards and probes. |

Advanced Separation Techniques: Before analysis, glycans must often be separated from complex biological mixtures. Techniques like hydrophilic interaction liquid chromatography (HILIC) are essential for enriching glycoproteins or glycopeptides for downstream analysis. researchgate.net

Theoretical Frameworks for Understanding Glycan Biological Specificity

Understanding how a specific glycan structure translates into a biological function requires robust theoretical frameworks. The biological roles of glycans can be broadly divided into those based on their structural properties and those involving specific recognition by glycan-binding proteins (lectins). nih.gov

The "Glycan Code": This concept posits that the vast structural diversity of glycans encodes specific biological information that is "read" by lectins. ccamp.res.in Deciphering this code involves understanding the specificity of these interactions. Key factors influencing this specificity include:

Terminal Sequences and Modifications: The most exposed, terminal sugar sequences and any unusual modifications are often critical for specific recognition. nih.gov

Multivalency: The interaction between a single lectin and a single glycan is often weak. researchgate.net High-avidity binding is typically achieved through multivalent interactions, where multiple lectins and glycans engage simultaneously. This clustering is crucial for initiating biological signals. nih.gov

Computational and Systems Biology Models: The complexity of glycan biosynthesis, which involves numerous enzymes acting in sequence, makes it ideal for computational modeling. plos.org

Reaction Network Modeling: Frameworks now exist to automatically construct glycosylation reaction networks based on known enzyme specificities. plos.org Given a list of enzymes present in a cell, these models can predict the range of possible glycan structures that can be synthesized. researchgate.net

Integrating 'Omics' Data: A systems glycobiology approach integrates glycomics data with genomics and proteomics to build comprehensive models of how glycan profiles are regulated and how they function within cellular networks. researchgate.net

A theoretical model presented by Yadav et al. to study glycan processing found that a minimum number of enzymes and compartments (like the Golgi cisternae) are necessary to produce the complex glycan distributions observed experimentally. elifesciences.org This highlights how biological architecture constrains glycan synthesis and specificity.

Interdisciplinary Approaches to Glycan Research

The complexity of glycoscience necessitates a highly interdisciplinary approach, integrating chemistry, biology, immunology, and engineering. capicciottilab.comwillisglycobiologylab.commit.edu The study of any single glycan, like Gp-1beta-b6, would benefit from the convergence of these fields.

Chemical Glycobiology: This field applies chemical tools to study glycans. Key contributions include:

Chemical and Enzymatic Synthesis: Chemists can synthesize complex glycans with defined structures. researchgate.net This provides pure material for functional studies, overcoming the heterogeneity of natural sources. researchgate.net

Metabolic Labeling: Cells can be "fed" modified sugars that are incorporated into their glycans. These chemical tags can then be used to isolate and identify glycoproteins. nih.gov

Glyco-immunology: This subfield explores the critical roles of glycans in the immune system. willisglycobiologylab.com For instance, the glycan polysialic acid (polySia) is known to modulate immune responses, and its dysregulation is a hallmark of several cancers. willisglycobiologylab.com Research in this area combines immunology with molecular biology and biochemistry to understand how glycans on immune and cancer cells mediate cell-cell interactions. mit.edu

Systems Biology and Engineering: Integrating large-scale data from glycomics and other 'omics' fields requires a systems-level perspective. beilstein-journals.org Biological engineers are developing novel approaches to engineer the roles of glycans, for example, by creating chimeric proteins like antibody-lectin fusions to target specific glycan structures for therapeutic purposes. mit.edu This convergence of disciplines is essential for translating fundamental knowledge about glycan structure into new diagnostics and therapies. researchgate.netwillisglycobiologylab.com

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.